molecular formula C14H14Cl2N2O2 B14566462 Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 61364-00-9

Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate

Cat. No.: B14566462
CAS No.: 61364-00-9
M. Wt: 313.2 g/mol
InChI Key: SCQPPIALZBSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a cyclohexene ring, a chloro-substituted phenyl group, and a hydrazinylidene acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves multiple steps. One common method starts with the preparation of cyclohex-2-en-1-yl acetate, which can be synthesized from cyclohexanone through α-bromination followed by treatment with a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its combination of a cyclohexene ring, a chloro-substituted phenyl group, and a hydrazinylidene acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

61364-00-9

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

cyclohex-2-en-1-yl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C14H14Cl2N2O2/c15-10-6-8-11(9-7-10)17-18-13(16)14(19)20-12-4-2-1-3-5-12/h2,4,6-9,12,17H,1,3,5H2

InChI Key

SCQPPIALZBSDQP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.